3-Fluoro-3'-methoxybenzophenone
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Overview
Description
3-Fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a fluorine atom and the other with a methoxy group. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
3-Fluorobenzoyl chloride+3-MethoxybenzeneAlCl33-Fluoro-3’-methoxybenzophenone
Industrial Production Methods
In industrial settings, the production of 3-Fluoro-3’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Fluoro-3’-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-3’-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
3-Fluoro-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The fluorine and methoxy substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzophenone: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxybenzophenone: Lacks the fluorine atom, which can influence its chemical properties.
4-Fluoro-4’-methoxybenzophenone: Similar structure but with different substitution pattern, affecting its reactivity.
Uniqueness
3-Fluoro-3’-methoxybenzophenone is unique due to the presence of both fluorine and methoxy groups, which provide a distinct combination of electronic and steric effects. This uniqueness makes it valuable in specific chemical reactions and applications where other benzophenone derivatives may not be as effective.
Properties
IUPAC Name |
(3-fluorophenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUNNOCPNIWQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559222 |
Source
|
Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120553-05-1 |
Source
|
Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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